N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Description
N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dichlorophenyl group, a methoxypropyl group, and an imidazobenzimidazole core, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C21H20Cl2N4O3 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C21H20Cl2N4O3/c1-30-10-4-9-26-20(29)18(27-17-6-3-2-5-16(17)25-21(26)27)12-19(28)24-13-7-8-14(22)15(23)11-13/h2-3,5-8,11,18H,4,9-10,12H2,1H3,(H,24,28) |
InChI Key |
JFCDRMZCXROGLE-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C(N2C1=NC3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazobenzimidazole core. This core can be synthesized through the condensation of o-phenylenediamine with glyoxal, followed by cyclization under acidic conditions. The resulting imidazobenzimidazole intermediate is then subjected to further functionalization to introduce the dichlorophenyl and methoxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activities, including interactions with enzymes or receptors.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dichlorophenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide include other imidazobenzimidazole derivatives with different substituents. Examples include:
- N-(3-chloro-4-methylphenyl)-1-naphthamide
- N-(3-chlorophenyl)-2-[1-(2-methoxyethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
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